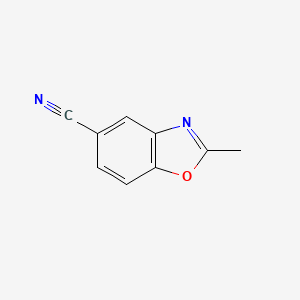

2-Methyl-1,3-benzoxazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHBXMFWPHJPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent introduction of the cyano group. One common method involves the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts or metal catalysts are often employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group or other substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Research has indicated that benzoxazole derivatives, including 2-methyl-1,3-benzoxazole-5-carbonitrile, exhibit significant biological activities. A study focusing on the biological activity of benzoxazole derivatives demonstrated their potential as antimicrobial agents against Gram-positive bacteria and as anticancer agents targeting various cancer cell lines such as breast, lung, and liver cancers . The structure-activity relationship (SAR) established in these studies is crucial for guiding further modifications to enhance therapeutic efficacy.

Neurodegenerative Disease Research

Benzoxazole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The unique properties of these compounds may contribute to the development of new therapeutic strategies aimed at ameliorating symptoms or slowing disease progression .

Synthesis and Catalysis

Synthetic Intermediates

this compound serves as a synthetic intermediate in the preparation of various pharmacologically active compounds. Its utility in synthesizing other benzoxazole derivatives has been documented, showcasing its role in creating compounds with enhanced biological activities .

Catalytic Applications

Recent advancements have highlighted the use of this compound in catalytic processes. For instance, it has been utilized in the synthesis of other complex molecules under environmentally friendly conditions using nanocatalysts. The efficiency and high yields achieved through these methods underscore its importance in green chemistry initiatives .

Material Science

Electroluminescent Devices

The compound has been explored for its application in organic light-emitting diodes (OLEDs). It can form complexes with rare earth metals like europium, resulting in materials with efficient electroluminescent properties. This application is particularly relevant for developing advanced display technologies and lighting solutions .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Exhibits antimicrobial and anticancer properties; potential for neurodegenerative diseases. |

| Synthesis | Acts as a synthetic intermediate for various bioactive compounds; enhances yields in reactions. |

| Catalysis | Used in eco-friendly catalytic processes with high efficiency; supports green chemistry. |

| Material Science | Forms complexes for OLED applications; contributes to advanced material development. |

Case Study 1: Antimicrobial Properties

A study evaluated a series of benzoxazole derivatives based on this compound for their antibacterial activity against Bacillus subtilis and Escherichia coli. Results indicated selective activity against Gram-positive bacteria with varying degrees of efficacy, suggesting potential for further development into therapeutic agents .

Case Study 2: Electroluminescent Applications

Research on the electroluminescent properties of europium complexes formed with this compound revealed that these materials could significantly enhance light emission efficiency, making them suitable candidates for OLED technology .

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π stacking or hydrogen bonding interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-methyl-1,3-benzoxazole-5-carbonitrile and related compounds:

Key Comparative Insights

Heterocycle Electronic Properties: Benzoxazole vs. Benzimidazole derivatives (e.g., ) often exhibit enhanced hydrogen-bonding capacity due to NH groups, unlike benzoxazoles . Thiazole/Thiadiazole Systems: Thiazole and thiadiazole analogs (e.g., ) introduce sulfur atoms, which can alter redox behavior and metal coordination compared to oxygen/nitrogen-based heterocycles .

Functional Group Impact: Cyano Group Positioning: The cyano group at position 5 in the target compound may enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. In contrast, cyano groups at position 2 (e.g., thiazole-2-carbonitrile in ) could direct reactivity differently . Methyl vs. Ethoxy Substituents: The methyl group in this compound provides steric hindrance without significant electronic effects, whereas ethoxy groups (e.g., in ) introduce both steric bulk and electron-donating resonance effects .

Synthetic Routes: Pyrazole-4-carbonitriles () are synthesized via thiol-mediated coupling reactions, leveraging bromopropanoyl intermediates . In contrast, benzoxazole derivatives often require cyclization of o-aminophenols with carbonyl compounds, though specifics for the target compound are unclear .

Thermal Stability: The pyrazole derivative in exhibits a high melting point (191.8°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding from amino groups). The target compound’s stability may rely more on aromatic stacking due to the absence of polar substituents .

Applications and Limitations :

- Pyrazole and thiadiazole derivatives () are prominent in drug discovery (e.g., kinase inhibitors), while benzoxazoles are explored for antimicrobial and optoelectronic applications. The discontinuation of this compound () may reflect challenges in scalability or efficacy compared to sulfur-containing analogs .

Biological Activity

2-Methyl-1,3-benzoxazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and relevant case studies.

Structural Overview

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its chemical structure allows for various interactions with biological macromolecules, which underlie its pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, it interacts with DNA topoisomerases and protein kinases, disrupting their normal functions and leading to cell cycle arrest or apoptosis in cancer cells.

- Antimicrobial Activity : The compound exhibits antifungal properties comparable to standard antifungal agents like voriconazole against Aspergillus niger and shows antibacterial activity against various strains including Bacillus subtilis and Escherichia coli .

- Cell Signaling Modulation : It affects cell signaling pathways by altering gene expression and metabolic processes. This modulation can lead to enhanced apoptosis in cancer cells .

The biochemical properties of this compound include:

- Solubility : Improved water solubility has been noted for certain derivatives, enhancing their bioavailability.

- Stability : The compound maintains stability under various laboratory conditions, which is crucial for its efficacy in therapeutic applications.

Biological Activity Summary

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Anticancer Activity Evaluation :

A study assessed the anticancer properties using the HCT116 cell line. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 24.5 µM, demonstrating potency comparable to established chemotherapeutics like 5-fluorouracil (IC50 = 29.2 µM) . -

Antifungal Studies :

Research comparing the antifungal efficacy of various benzoxazole derivatives found that this compound showed significant inhibition against Aspergillus niger, suggesting its potential as a therapeutic agent in fungal infections. -

Structure-Activity Relationship (SAR) :

Investigations into the SAR indicated that modifications on the benzoxazole structure could enhance biological activity. For instance, introducing electron-withdrawing groups improved anticancer efficacy in synthesized derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-1,3-benzoxazole-5-carbonitrile, and what reaction conditions are critical for optimizing yield?

- Methodology :

- Cyclization of 2-aminophenol derivatives : React 2-amino-5-cyanophenol with methyl-substituted aldehydes or ketones under acidic conditions (e.g., acetic anhydride/acetic acid with sodium acetate as a catalyst). Reflux for 2–12 hours to form the benzoxazole core .

- Nitrile introduction : Use cyano-substituted reagents (e.g., nitrile-containing aldehydes) during cyclization or post-functionalization via nucleophilic substitution. Monitor reaction progress via TLC or GC .

- Key conditions : Control temperature (80–120°C), solvent polarity (DMF/ethanol mixtures), and catalyst selection (e.g., nano-ZnO for enhanced cyclization efficiency) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Methyl group (2.2–2.4 ppm, singlet in ¹H NMR; ~15–25 ppm in ¹³C NMR).

- Benzoxazole ring protons (6.5–8.0 ppm, aromatic coupling patterns).

- Carbonitrile carbon (~115–120 ppm in ¹³C NMR) .

- IR : Confirm nitrile stretching (~2220 cm⁻¹) and benzoxazole C-O/C-N vibrations (1600–1700 cm⁻¹) .

- MS : Look for molecular ion peaks (e.g., m/z 174 for C₉H₆N₂O) and fragmentation patterns consistent with the benzoxazole core .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) influencing electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase II) using AutoDock Vina. Focus on binding affinities to nitrile and benzoxazole moieties .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties for drug discovery applications .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization of derivatives?

- Methodology :

- Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in overlapping regions .

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns and assign quaternary carbons.

- X-ray crystallography : Validate crystal structure if single crystals are obtainable (SHELX refinement preferred) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Forced degradation studies : Expose to acidic/basic conditions (0.1M HCl/NaOH) and heat (40–80°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under accelerated conditions .

Application-Oriented Questions

Q. What experimental designs are suitable for investigating the antimicrobial potential of this compound derivatives?

- Methodology :

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ciprofloxacin) .

- Structure-activity relationship (SAR) : Syntize analogs with varying substituents (e.g., halogens, methoxy groups) to correlate electronic effects with activity .

Q. How can the compound’s role in inhibiting specific enzymes (e.g., kinases, oxidases) be mechanistically validated?

- Methodology :

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Fluorescence quenching : Measure changes in enzyme fluorescence upon ligand binding to estimate binding constants (Kd) .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay reproducibility?

- Methodology :

- ANOVA : Compare triplicate data across batches to identify outliers.

- QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can reaction scalability be improved without compromising purity in multi-gram syntheses?

- Methodology :

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.